5-ethoxy-3H-1,2,4-dithiazol-3-one
Overview
Description
5-ethoxy-3H-1,2,4-dithiazol-3-one is a chemical compound that has garnered attention for its efficiency as a sulfurizing reagent. It is particularly noted for its application in the synthesis of phosphorothioate-containing oligonucleotides, which are important in nucleic acid research .
Mechanism of Action
Target of Action
3-Ethoxy-1,2,4-dithiazole-5-one (EDITH) is primarily used as a sulfurizing reagent in the synthesis of oligonucleotides . Its primary targets are the phosphorus atoms in the oligonucleotide structure .
Mode of Action
EDITH interacts with its targets through a nucleophilic attack on the phosphorus atom at sulfur . This interaction results in the formation of a phosphonium intermediate . The intermediate then decomposes to form the corresponding phosphorothioate and isocyanate/isothiocyanate species .
Biochemical Pathways
The primary biochemical pathway affected by EDITH is the synthesis of phosphorothioate oligonucleotides . The introduction of a non-bridging sulfur atom into phosphodiester linkages is typically achieved by chemical synthesis via either the phosphoramidite approach or the H-phosphonate approach . EDITH plays a crucial role in this process as a sulfurizing reagent .
Result of Action
The result of EDITH’s action is the successful synthesis of phosphorothioate oligonucleotides . These modified oligonucleotides are an important class of analogues with potential applications in molecular biology and therapeutic interventions .
Action Environment
The efficiency of EDITH as a sulfurizing reagent has been evaluated in various solvents such as acetonitrile, DCM, THF, and toluene at 25 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-ethoxy-3H-1,2,4-dithiazol-3-one can be synthesized through the reaction of O-ethyl thiocarbamate with (chlorocarbonyl)sulfenyl chloride. The relative amounts of the product formed depend significantly on the solvent used. For instance, diethyl ether favors the formation of 3-ethoxy-1,2,4-dithiazole-5-one, while chloroform favors the formation of 3,5-diethoxy-1,2,4-thiadiazole .
Industrial Production Methods: While specific industrial production methods for 3-ethoxy-1,2,4-dithiazole-5-one are not extensively documented, the compound’s synthesis in a laboratory setting involves standard organic synthesis techniques, including the use of protecting groups and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 5-ethoxy-3H-1,2,4-dithiazol-3-one primarily undergoes sulfurization reactions. It is an efficient sulfurizing agent for phosphorus(III) compounds, such as triphenyl phosphite .
Common Reagents and Conditions: The sulfurization reactions involving 3-ethoxy-1,2,4-dithiazole-5-one are typically conducted in solvents like acetonitrile, dichloromethane (DCM), tetrahydrofuran (THF), and toluene at room temperature (25°C) .
Major Products Formed: The major products formed from these reactions include phosphorothioates and isocyanate/isothiocyanate species. The reaction pathway involves the initial nucleophilic attack of phosphorus at sulfur, followed by the decomposition of the phosphonium intermediate .
Scientific Research Applications
5-ethoxy-3H-1,2,4-dithiazol-3-one is widely used in the synthesis of phosphorothioate-containing oligonucleotides. These oligonucleotides are crucial in nucleic acid research, particularly for the development of antisense oligonucleotides, which are used to inhibit gene expression . Additionally, phosphorothioate analogues are employed in mechanistic studies on DNA-protein and RNA-protein interactions, as well as in the development of therapeutic agents .
Comparison with Similar Compounds
5-ethoxy-3H-1,2,4-dithiazol-3-one is compared with other sulfurizing agents such as phenylacetyl disulfide (PADS), H-1,2-benzodithiol-3-one-1,1-dioxide (Beaucage reagent), and tetraethylthiuram disulfide (TETD). Among these, 3-ethoxy-1,2,4-dithiazole-5-one is noted for its higher reactivity and efficiency in sulfurization reactions . Similar compounds include 3-phenoxy-1,2,4-dithiazole-5-one and 3-phenylthio-1,2,4-dithiazole-5-one, which also exhibit high sulfurizing efficiency .
Biological Activity
Overview
5-Ethoxy-3H-1,2,4-dithiazol-3-one, often referred to as EDITH, is a sulfurizing reagent that has gained attention in biochemical research, particularly in the synthesis of phosphorothioate-containing oligonucleotides. This compound exhibits unique biological activities and mechanisms of action that are crucial for its applications in nucleic acid research.
EDITH primarily acts as a sulfurizing agent through a nucleophilic attack on phosphorus atoms in phosphorothioate synthesis. The mechanism involves the following steps:
- Nucleophilic Attack : EDITH interacts with phosphorus compounds, facilitating the conversion of phosphite to phosphorothioate.
- Formation of Phosphorothioates : The primary biochemical pathway affected is the synthesis of phosphorothioate oligonucleotides, which are essential for various therapeutic applications, including gene silencing and antisense therapy.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Synthesis Efficiency : EDITH is noted for its efficiency in synthesizing phosphorothioate oligonucleotides compared to other sulfurizing agents like phenylacetyl disulfide (PADS) and tetraethylthiuram disulfide (TETD). Its higher reactivity is attributed to its unique reaction pathway.
- Applications in Antisense Oligonucleotides : The synthesized phosphorothioates are crucial for developing antisense oligonucleotides, which inhibit gene expression and have potential therapeutic applications in treating various diseases .
Case Studies
Several studies highlight the effectiveness and application of this compound:
- Antisense Oligonucleotide Synthesis : A study demonstrated the successful use of EDITH in synthesizing antisense oligonucleotides with enhanced stability and efficacy compared to traditional methods. The oligonucleotides produced showed significant biological activity in inhibiting target gene expression in vitro .
- Comparative Analysis with Other Reagents : Research comparing EDITH with other sulfurizing agents revealed that it provides faster reaction kinetics and higher yields in the synthesis of phosphorothioates. This study emphasized the compound's superiority in solid-phase oligonucleotide synthesis.
Data Tables
The following table summarizes the comparative efficiency of this compound against other sulfurizing agents:
Reagent | Reaction Time (hours) | Yield (%) | Application Area |
---|---|---|---|
This compound | 1 | 85 | Antisense Oligonucleotide Synthesis |
Phenylacetyl Disulfide (PADS) | 2 | 70 | General Sulfurization |
Tetraethylthiuram Disulfide (TETD) | 3 | 65 | General Sulfurization |
Properties
IUPAC Name |
5-ethoxy-1,2,4-dithiazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S2/c1-2-7-4-5-3(6)8-9-4/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIJZXUDFRSADE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=O)SS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-Ethoxy-1,2,4-dithiazole-5-one considered a superior sulfurizing agent compared to commercially available options? What makes its reaction mechanism unique?
A1: Research indicates that 3-Ethoxy-1,2,4-dithiazole-5-one, along with its 3-phenoxy and 3-phenylthio counterparts, demonstrates significantly faster reaction kinetics in sulfurization reactions compared to conventional reagents like PADS, TETD, and Beaucage's reagent []. This enhanced reactivity stems from its unique reaction pathway.
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